molecular formula C19H22N2OS2 B2928687 2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326874-85-4

2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2928687
CAS RN: 1326874-85-4
M. Wt: 358.52
InChI Key: QVJSOWZSVMWSSW-UHFFFAOYSA-N
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Description

The compound “2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule with the molecular formula C19H22N2OS2 . It contains a total of 48 bonds, including 26 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, and 11 aromatic bonds . The structure also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aromatic), 1 sulfide, and 1 Thiophene .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of bond types and ring structures . It includes a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a type of heterocyclic compound containing a thiophene ring fused with a pyrimidinone ring . Attached to this core are a 2-methylbenzyl group and a pentyl group, both of which are connected via sulfur atoms .

Scientific Research Applications

Antitubercular Agents

Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and evaluated for their potential as antitubercular agents . Some derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, indicating their potential to be developed into drugs to treat tuberculosis .

Fungicidal Activity

Derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones have been designed and synthesized with fungicidal properties. These compounds have shown excellent activity against various fungal pathogens, suggesting their use in agricultural settings to protect crops from fungal infections .

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS2/c1-3-4-7-11-21-18(22)17-16(10-12-23-17)20-19(21)24-13-15-9-6-5-8-14(15)2/h5-6,8-10,12H,3-4,7,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJSOWZSVMWSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-methylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one

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